丁基-4-甲基-1,2,3-噻二唑-5-基亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

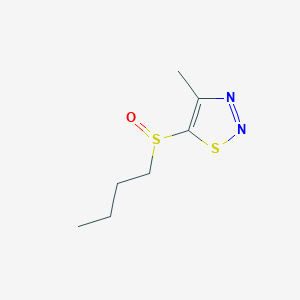

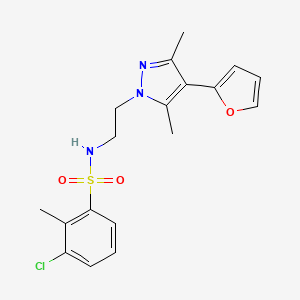

The synthesis of sulfoxide compounds containing the 1,2,3-thiadiazole moiety typically involves multi-step chemical reactions. Starting materials such as diethyl carbonate and hydrazine hydrate undergo a series of reactions to yield the desired sulfoxide compound. The synthesis process emphasizes the importance of controlling reaction conditions to achieve the desired sulfoxide functionality while preserving the thiadiazole ring structure (Li-Jing Min et al., 2015).

Molecular Structure Analysis

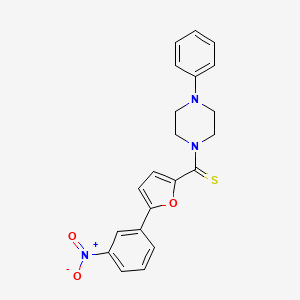

The molecular structure of "Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide" and related compounds is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's chemical behavior and interactions. X-ray crystallography studies have provided detailed insights into the arrangement of atoms within these molecules, highlighting the distorted tetrahedral arrangement around sulfur atoms in sulfoxide groups (I. Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

"Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide" undergoes various chemical reactions due to its functional groups. The presence of the sulfoxide group allows for selective oxidation reactions, which can be efficiently carried out using specific reagents under mild conditions, leading to the synthesis of sulfone derivatives (A. A. Manesh et al., 2015). Additionally, the compound participates in elimination reactions, showcasing the versatility of the sulfoxide group in facilitating the formation of novel heterocyclic structures (H. Morita et al., 1999).

科学研究应用

合成和结构分析

- 含有1,2,3-噻二唑基团的亚砜化合物,类似于丁基4-甲基-1,2,3-噻二唑-5-基亚砜,已通过核磁共振、质谱和元素分析等方法合成并进行结构分析,表明具有中等生物活性 (Li-Jing Min et al., 2015)。

光动力疗法应用

- 噻二唑衍生物已被用于光动力疗法治疗癌症,展示出高单线态氧量子产率和良好的荧光特性,使其适用于II型光敏剂 (M. Pişkin等,2020)。

化学反应和转化

- 类似于丁基4-甲基-1,2,3-噻二唑-5-基亚砜的噻二唑衍生物与各种碱反应已被研究,揭示了在特定条件下形成硫代酰胺和打开噻二唑环等转化 (Yu. O. Remizov et al., 2019)。

亚砜相互作用研究

- 与磺胺类似的1,3,4-噻二唑衍生物的研究显示磺酰基与噻二唑环之间存在强烈的相互作用,表明这些化合物中的结构重要性 (J. Pedregosa等,1996)。

有机合成中的选择氧化

- 使用特定试剂将硫醚选择氧化为亚砜已被探索,突显了亚砜化合物在合成化学中的重要性 (A. A. Manesh et al., 2015)。

互变异构体行为分析

- 使用光谱方法对噻二唑磺胺衍生物的互变异构体形式进行分析,为其药理学和生物活性提供了见解 (Aliye Gediz Erturk et al., 2016)。

抗菌和抗真菌活性

- 噻二唑衍生物已被研究其抗菌和抗真菌活性,表明对革兰氏阳性和革兰氏阴性细菌均敏感 (I. Sych et al., 2019)。

作用机制

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

It’s worth noting that thiadiazole derivatives can interact with biological targets through various mechanisms, such as intermolecular hydrogen bonds .

Biochemical Pathways

Related compounds have been found to exhibit antimicrobial activity , suggesting they may interfere with essential biochemical pathways in microbes.

Result of Action

Related compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microbes.

属性

IUPAC Name |

5-butylsulfinyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQJYSZUYSSLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(N=NS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)

![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)